1-(4-Cyanophenyl)guanidine

Description

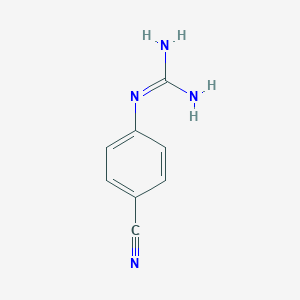

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDGLZSKNFJBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589935 | |

| Record name | N''-(4-Cyanophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5637-42-3 | |

| Record name | N-(4-Cyanophenyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5637-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N''-(4-Cyanophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-cyanophenyl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the structure of 1-(4-Cyanophenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(4-Cyanophenyl)guanidine, a key intermediate in the synthesis of antiviral medications. The guide details its chemical structure, physicochemical properties, synthesis protocols, and its role in the formation of active pharmaceutical ingredients.

Chemical Structure and Properties

This compound is an organic compound featuring a guanidine group attached to a 4-cyanophenyl moiety.[1] Its chemical structure is foundational to its reactivity and utility as a synthetic building block.

Structure:

A summary of its key physicochemical and spectral properties is presented in Table 1.

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Source |

| Molecular Weight | 160.18 g/mol | [1] |

| Melting Point | 210-214 °C (decomposes) | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 161.0828 m/z | [1] |

| ¹H NMR | Expected signals for aromatic protons and guanidinyl protons. | |

| ¹³C NMR | Expected signals for aromatic carbons, nitrile carbon, and guanidinyl carbon. | |

| FTIR | Expected characteristic peaks for N-H, C≡N, and C=N stretching. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 4-aminobenzonitrile with cyanamide in the presence of an acid catalyst.

Materials:

-

4-aminobenzonitrile

-

Cyanamide (50% aqueous solution)

-

Concentrated Nitric Acid

-

Methanol

-

Methyl tert-butyl ether (MTBE)

-

Acetone

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol.

-

Acidification: Cool the solution to 10-15 °C using an ice bath. Slowly add 161 mL of concentrated nitric acid to the stirred solution.

-

Addition of Cyanamide: To this acidic solution, add 65.6 mL of a 50% aqueous solution of cyanamide.

-

Reaction: Heat the reaction mixture to 65 °C and maintain this temperature for 8 hours with continuous stirring.

-

Precipitation: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Add 500 mL of methyl tert-butyl ether to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid sequentially with water and then acetone.

-

Drying: Dry the purified solid to obtain this compound.

Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate for Rilpivirine)

This compound is a crucial precursor for the synthesis of the antiretroviral drug Rilpivirine. A key step is the formation of the pyrimidine ring system.

Materials:

-

This compound

-

Diethyl 2-(ethoxymethylene)malonate

-

N-Methyl-2-pyrrolidone (NMP)

-

Sodium Acetate (NaOAc)

-

Water

-

Acetic Acid

-

Phosphorus oxychloride (POCl₃)

-

Reaction vessel suitable for high temperatures

-

Reflux condenser

Procedure:

-

Cyclization: In a reaction vessel, combine this compound, diethyl 2-(ethoxymethylene)malonate, and sodium acetate in N-Methyl-2-pyrrolidone (NMP). Heat the mixture to 100 °C for 1 hour.

-

Hydrolysis and Decarboxylation: To the reaction mixture, add water and acetic acid. Heat the mixture to 130-160 °C to facilitate hydrolysis and decarboxylation, yielding 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.

-

Chlorination: After cooling, treat the intermediate with phosphorus oxychloride (POCl₃) and heat to reflux for 20 minutes to convert the hydroxyl group to a chlorine atom, affording the desired product, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Role in Antiviral Drug Synthesis

This compound is a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine. The mechanism of action of these drugs involves the allosteric inhibition of the HIV-1 reverse transcriptase enzyme.

Caption: Role of this compound in NNRTI synthesis and action.

References

Technical Guide: Physicochemical Properties of 1-(4-Cyanophenyl)guanidine

This document provides a concise summary of the core physicochemical properties of 1-(4-Cyanophenyl)guanidine, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound is an organic compound featuring a guanidine group attached to a 4-cyanophenyl moiety.[1] The key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H8N4 | [1][2][3] |

| Molecular Weight | 160.18 g/mol | [1][2][3] |

| CAS Number | 5637-42-3 | [2][3] |

Experimental Protocols

No experimental protocols were cited in the provided information.

Mandatory Visualization

The following diagram illustrates the direct relationship between the compound's name and its fundamental chemical properties.

References

Technical Guide: Solubility of 1-(4-Cyanophenyl)guanidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(4-Cyanophenyl)guanidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document compiles qualitative information, predicted values, and contextual insights from its use in chemical synthesis and analysis.

Introduction to this compound

This compound (CAS No. 5637-42-3) is a solid organic compound notable for its role as a building block in the synthesis of pharmaceuticals, most significantly the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[1][2][3] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization.

Chemical Structure and Properties:

-

Molecular Formula: C₈H₈N₄

-

Molecular Weight: 160.18 g/mol [4]

-

Appearance: White to off-white crystalline powder.[4]

-

Melting Point: Approximately 212 °C (with decomposition).[5]

The presence of both a polar guanidine group and a more nonpolar cyanophenyl group gives the molecule a balanced polarity, influencing its solubility profile. The low predicted LogP value suggests a preference for more polar environments.[6][7]

Solubility Profile

Quantitative Solubility Data

The following table summarizes the available qualitative and inferred solubility information for this compound.

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility | Rationale/Source |

| Polar Protic Solvents | |||

| Water | 80.1 | Sparingly Soluble/Slightly Soluble | Used as a wash solvent during synthesis, implying low solubility.[7] Classified as a persistent and mobile organic compound (PMOC) due to high water solubility in the context of environmental analysis, though this may refer to its hydrochloride salt.[9][10] |

| Methanol | 32.7 | Soluble | The precursor, 4-aminobenzonitrile, is dissolved in methanol for synthesis, suggesting the product would also have some solubility.[7] |

| Ethanol | 24.5 | Soluble | The precursor, 4-aminobenzonitrile, is dissolved in ethanol for synthesis.[7] |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | Likely Soluble | A common solvent for polar organic compounds in screening and NMR studies. |

| Acetonitrile | 37.5 | Soluble | Stock solutions for analytical standards have been prepared in acetonitrile:water (1:1, v/v).[9] |

| N,N-Dimethylformamide (DMF) | 36.7 | Soluble | Used to dissolve residues during the synthesis of a derivative.[11] |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Soluble | Used as a reaction solvent in the synthesis of Rilpivirine from this compound.[1][2][11] |

| Acetone | 20.7 | Sparingly Soluble/Slightly Soluble | Used as a wash solvent during synthesis, indicating limited solubility.[7] |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | 9.1 | Likely Insoluble | The high polarity of the guanidine group makes solubility in nonpolar solvents unlikely. |

| Toluene | 2.4 | Likely Insoluble | The high polarity of the guanidine group makes solubility in nonpolar solvents unlikely. |

| Hexane | 1.9 | Likely Insoluble | The high polarity of the guanidine group makes solubility in nonpolar solvents unlikely. |

Experimental Protocols

Protocol for Determining Qualitative and Semi-Quantitative Solubility

This protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, acetonitrile, DMSO, acetone, toluene)

-

Vials with screw caps (e.g., 4 mL)

-

Analytical balance

-

Vortex mixer

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial (e.g., 20 mg).

-

Add a known volume of the selected solvent (e.g., 2 mL).

-

Cap the vial tightly and vortex for 1 minute.

-

Place the vial in a temperature-controlled shaker (e.g., at 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After 24 hours, visually inspect the vial to confirm that excess solid remains.

-

Allow the vial to stand undisturbed for at least 1 hour to let the solid settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC with UV detection).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution from the calibration curve. This concentration represents the solubility.

-

Quantification by LC-MS/MS

For accurate quantification, particularly at low concentrations, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. The following is based on a published method for analyzing guanidine derivatives in aqueous samples, which can be adapted for solutions in organic solvents.[9][10]

Instrumentation:

-

LC System: ACQUITY UPLC system or equivalent.[9]

-

Mass Spectrometer: Xevo-TQ triple quadrupole mass spectrometer or equivalent.[9]

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like guanidines.[9]

LC Conditions (Example):

-

Mobile Phase A: Water with 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile with 10 mM ammonium formate

-

Gradient: A suitable gradient from high organic to higher aqueous content.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion: [M+H]⁺ (m/z 161.1)

-

Product Ions: Specific fragment ions for this compound would need to be determined through infusion and fragmentation experiments.

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound.

Caption: A typical synthetic pathway for this compound.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound is depicted below.

References

- 1. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 5637-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | C8H8N4 | CID 17747914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. CAS 5637-42-3: N-(4-Cyanophenyl)guanidine | CymitQuimica [cymitquimica.com]

- 9. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

The Diverse Biological Activities of Guanidine Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group, a ubiquitous structural motif in natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Its ability to form strong, multi-point hydrogen bonds and exist as a delocalized cation at physiological pH allows for high-affinity interactions with a variety of biological targets. This technical guide provides an in-depth overview of the multifaceted biological activities of guanidine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering structured data, detailed experimental methodologies, and visual representations of key molecular pathways.

I. Anticancer Activity of Guanidine Derivatives

Guanidine-containing compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are often multifactorial, involving direct interaction with DNA, induction of apoptosis, and cell cycle arrest.[2][3]

A. Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various guanidine derivatives has been quantified through in vitro cytotoxicity assays, with IC50 values providing a measure of their potency. The following table summarizes the IC50 values for a selection of guanidine derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridazin-3(2H)-one-based Guanidines | Compound 1 | NCI-H460 | > 50 | |

| Compound 2 | A2780 | > 50 | ||

| Compound 3 | MCF-7 | > 50 | ||

| Compound 4 | NCI-H460 | > 50 | ||

| Cyclopropyl-linked Guanidines | Compound 7a | Not Specified | Kb = 2.87 x 105 M-1 (DNA binding) | |

| Compound 7i | Not Specified | Kb = 3.49 x 105 M-1 (DNA binding) | ||

| Guanidinoquinazolines | Not Specified | Various | Not Specified |

B. Mechanisms of Anticancer Action

1. DNA Minor Groove Binding:

A primary mechanism of action for many anticancer guanidine derivatives is their ability to bind to the minor groove of DNA.[2][3] The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA, leading to the stabilization of the DNA-ligand complex. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.

Experimental Protocol: DNA Binding Assay (UV-Visible Spectroscopy)

This protocol outlines a general method for assessing the interaction of guanidine derivatives with DNA using UV-Visible spectroscopy.

Materials:

-

Guanidine derivative of interest

-

Calf Thymus DNA (CT-DNA) or other suitable DNA source

-

Tris-HCl buffer (pH 7.4)

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a stock solution of the guanidine derivative in a suitable solvent (e.g., DMSO, ethanol).

-

Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of DNA should be determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M-1cm-1).

-

Prepare a series of solutions containing a fixed concentration of the guanidine derivative and increasing concentrations of CT-DNA in Tris-HCl buffer.

-

Incubate the solutions at room temperature for a set period (e.g., 30 minutes) to allow for binding equilibrium to be reached.

-

Record the UV-Visible absorption spectra of each solution over a relevant wavelength range.

-

Analyze the changes in the absorption spectra (e.g., hypochromism, hyperchromism, red or blue shifts) upon addition of DNA to determine the binding mode and calculate the binding constant (Kb) using appropriate models (e.g., Benesi-Hildebrand equation).

2. Induction of Apoptosis:

Guanidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]

Signaling Pathway: Intrinsic Apoptosis

Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the detection of key apoptosis-related proteins by Western blot to confirm the induction of apoptosis by guanidine derivatives.[6][7]

Materials:

-

Cancer cell line of interest

-

Guanidine derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with the guanidine derivative at various concentrations and time points.

-

Harvest and lyse the cells using lysis buffer.

-

Quantify protein concentration using a protein assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

-

3. Cell Cycle Arrest:

Guanidine derivatives can also induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. Arrest is often observed at the G1/S or G2/M checkpoints.[8][9]

Signaling Pathway: G2/M Cell Cycle Arrest

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Guanidine derivative

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Fixation:

-

Seed cells and treat with the guanidine derivative for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

-

Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

II. Antimicrobial Activity of Guanidine Derivatives

Guanidine-based compounds represent a significant class of antimicrobial agents with broad-spectrum activity against bacteria, fungi, and protozoa.[1][10] Their cationic nature is crucial for their interaction with negatively charged microbial cell membranes.

A. Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. The following table presents MIC values for representative guanidine derivatives against various microbial strains.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Guanidine-based Polymers | E-PHGC | E. coli | 7.8 | [11] |

| E-PHDGC | E. coli | 31.2 | [11] | |

| Small Molecule Guanidines | Compound 4 | S. aureus (MRSA) | 8-16 | [10] |

| Compound 4 | E. coli (ESBL) | 32-64 | [10] | |

| Guanidinofurans | Not Specified | C. albicans | 0.5 - 4 |

B. Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many guanidine derivatives involves the disruption of the microbial cell membrane.[12]

Workflow: Antimicrobial Mechanism of Action

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a guanidine derivative against a bacterial strain.

Materials:

-

Guanidine derivative

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum:

-

Grow the bacterial strain to the mid-logarithmic phase in MHB.

-

Dilute the culture to a standardized concentration (e.g., 5 x 105 CFU/mL).

-

-

Serial Dilution of Compound:

-

Prepare a stock solution of the guanidine derivative.

-

Perform two-fold serial dilutions of the compound in MHB in a 96-well plate.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the absorbance at 600 nm.

-

III. Antiviral Activity of Guanidine Derivatives

Several guanidine-containing compounds have demonstrated antiviral activity against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).[4][13]

A. Mechanism of Antiviral Action

The antiviral mechanisms of guanidine derivatives can be diverse and virus-specific. For example, some derivatives inhibit viral entry into host cells, while others interfere with viral replication by targeting viral enzymes such as reverse transcriptase or integrase.

Experimental Protocol: Plaque Reduction Assay for Influenza Virus

This protocol describes a method to evaluate the antiviral activity of a guanidine derivative against influenza virus by quantifying the reduction in viral plaques.[14]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Guanidine derivative

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Trypsin-TPCK

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

-

Virus Infection:

-

Wash the cell monolayer and infect with a dilution of influenza virus calculated to produce a countable number of plaques.

-

Incubate for 1 hour to allow for viral adsorption.

-

-

Compound Treatment and Overlay:

-

Remove the virus inoculum and overlay the cells with a semi-solid medium (agarose or Avicel) containing various concentrations of the guanidine derivative.

-

-

Incubation:

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

-

Plaque Visualization and Quantification:

-

Fix the cells and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

-

IV. Clinical Significance and Future Perspectives

The diverse biological activities of guanidine derivatives have translated into several clinically used drugs and numerous promising candidates in clinical development. Metformin, a biguanide, is a first-line treatment for type 2 diabetes, and its anticancer and cardiovascular protective effects are under active investigation.[15][16] Other guanidine-containing drugs are used as antihypertensives, antivirals, and antimicrobial agents.[17][18]

The continued exploration of the vast chemical space of guanidine derivatives, coupled with a deeper understanding of their mechanisms of action, holds great promise for the development of novel therapeutics for a wide range of diseases. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic potential and minimize off-target effects.

Conclusion

Guanidine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable breadth of biological activities. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, and antiviral properties, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. It is hoped that this resource will be valuable for researchers and professionals in the field, facilitating the discovery and development of new and effective guanidine-based therapeutics.

References

- 1. xpressbio.com [xpressbio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BioKB - Relationship - guanidine - activates - apoptotic process [biokb.lcsb.uni.lu]

- 6. Apoptosis western blot guide | Abcam [abcam.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effects of guanidine derivatives on mitochondrial function: I. Phenethylbiguanide inhibition of respiration in mitochondria from guinea pig and rat tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The novel guanidine ME10092 protects the heart during ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-Cyanophenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Cyanophenyl)guanidine is a chemical compound featuring a guanidine group attached to a cyanophenyl moiety.[1] While not a widely commercialized drug itself, it serves as a crucial intermediate in the synthesis of various pharmaceuticals and is a subject of interest in medicinal chemistry for its potential biological activities.[1][2] The biological actions of this compound are largely inferred from the well-documented activities of the guanidine group, which is a key pharmacophore in numerous clinically significant drugs and toxins.[3][4] The primary mechanism of action for many guanidine-containing compounds involves the modulation of ion channels, particularly voltage-gated potassium (Kv) and sodium (Nav) channels.[5][6][7] This guide elucidates the probable mechanism of action of this compound by drawing parallels with related guanidinium compounds and its derivative, Robenidine, an anticoccidial agent.[8][9]

Introduction to this compound

This compound, also known as 4-Guanidinobenzonitrile, is a solid organic compound utilized in pharmaceutical development and biochemical research.[1][2] Its structure combines the highly basic guanidinium group, which is protonated at physiological pH, with a cyanophenyl ring.[1][10] This unique structure makes it a valuable building block for creating more complex therapeutic agents.[2] The guanidine moiety is a recurring motif in a diverse array of natural products and synthetic drugs, known for its ability to interact with biological targets like ion channels and enzymes.[3][4]

Primary Molecular Target: Voltage-Gated Ion Channels

The guanidinium group is the primary pharmacophore responsible for the biological activity of compounds like this compound.[7] Extensive research on guanidine and its analogs has established that their principal targets are voltage-gated ion channels.[5][6][11]

2.1. Inhibition of Voltage-Gated Potassium (Kv) Channels

A significant body of evidence points to the role of guanidine compounds as inhibitors of voltage-gated potassium (Kv) channels.[5][6]

-

Mechanism of Inhibition: Guanidines are shown to bind within the intracellular pore of Kv channels. This binding perturbs a hydrophobic interface between the channel subunits, which in turn stabilizes a closed state of the channel.[5][6] This action reduces the outward flow of potassium ions (K+) during membrane repolarization.

-

Physiological Consequence: By inhibiting Kv channels, particularly at presynaptic nerve terminals, guanidine compounds prolong the duration of the action potential.[11] This extended depolarization keeps voltage-gated calcium (Ca2+) channels open for longer, leading to increased calcium influx and enhanced neurotransmitter release.[6][11] This mechanism underlies the therapeutic use of guanidine hydrochloride in treating neuromuscular diseases like Lambert-Eaton myasthenic syndrome.[5]

The proposed signaling pathway for Kv channel inhibition by a guanidine-containing compound is illustrated below.

2.2. Blockade of Voltage-Gated Sodium (Nav) Channels

The guanidinium group is also famously present in potent neurotoxins like saxitoxin (STX) and tetrodotoxin (TTX), which are powerful blockers of voltage-gated sodium (Nav) channels.[7]

-

Mechanism of Blockade: The positively charged guanidinium moieties in these toxins act as a "plug" by binding with high affinity to Site 1 in the outer pore of the Nav channel.[7] This physically obstructs the passage of sodium ions (Na+) into the cell, thereby preventing the propagation of action potentials in excitable membranes and leading to paralysis.[7]

While simple guanidine derivatives are less potent than these toxins, they can still interact with and modulate Nav channels, often causing shifts in their conductance-voltage curves.[11]

Mechanism of Action of Robenidine: A Key Derivative

This compound is a precursor to the anticoccidial drug Robenidine. The mechanism of Robenidine provides further insight into the biological potential of the cyanophenylguanidine structure.

Robenidine's primary action is against coccidian parasites, such as Eimeria species in poultry.[8][9][12] It acts as a coccidiostat by arresting the development of the parasite's first-generation schizonts.[8][9]

-

Disruption of Energy Metabolism: Robenidine interferes with the mitochondrial function of the parasites.[8] It is believed to disrupt the electron transport chain, leading to a decrease in adenosine triphosphate (ATP) production, which is vital for the parasite's survival.[8][13]

-

Membrane Potential Dissipation: Studies on Robenidine and its analogs suggest they act by dissipating the inner membrane potential of Gram-negative bacteria and the membrane potential of Gram-positive organisms, indicating a broad disruptive effect on cellular energy generation.[14]

Quantitative Pharmacological Data

| Compound/Class | Target | Assay | Value | Reference |

| Guanidinium Compounds | Imidazoline I2 sites | [3H]idazoxan binding | IC50 values in µM range | [15] |

| Robenidine Analogs | P. falciparum | Inhibition Assay | IC50 = 324 nM | [8] |

| Robenidine | Eimeria in poultry | Feed Additive | 33-66 PPM (mg/kg) | [9][12] |

This table summarizes data for related compounds to provide context due to the lack of specific data for this compound.

Experimental Protocols

The mechanisms described are typically elucidated using electrophysiological and biochemical assays.

5.1. Two-Electrode Voltage Clamp (TEVC) for Ion Channel Analysis

This is a standard method for studying the effect of a compound on ion channels expressed in Xenopus oocytes.

Protocol Details:

-

Oocyte Preparation: Oocytes are surgically removed from an anesthetized female Xenopus laevis frog. They are then defolliculated using collagenase treatment.

-

cRNA Injection: A specific amount (e.g., 50 nL) of complementary RNA (cRNA) encoding the ion channel of interest is injected into the oocyte cytoplasm using a microinjector.

-

Incubation: Oocytes are incubated in a solution (e.g., ND96) for several days to allow for the translation and insertion of the channel protein into the cell membrane.[5]

-

Recording: The oocyte is placed in a recording chamber and impaled with two glass microelectrodes filled with a conductive solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.

-

Data Acquisition: A voltage-clamp amplifier is used to hold the membrane potential at a set level while measuring the ionic currents flowing through the expressed channels. The effect of the test compound is measured by comparing the currents before and after its application.[5]

Conclusion

The mechanism of action for this compound is strongly predicted to be centered on the modulation of voltage-gated ion channels, a characteristic feature of its core guanidinium group. By inhibiting Kv channels, it likely prolongs action potentials, while its potential to interact with Nav channels cannot be discounted. Furthermore, its role as a precursor to Robenidine highlights the guanidine moiety's capacity to disrupt fundamental cellular processes like energy metabolism in various organisms. For drug development professionals, the cyanophenylguanidine scaffold represents a versatile starting point for designing novel modulators of ion channels or targeted antimicrobial agents. Further direct experimental validation is required to precisely quantify its potency and selectivity on specific channel subtypes.

References

- 1. CAS 5637-42-3: N-(4-Cyanophenyl)guanidine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids [mdpi.com]

- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Robenidine HCl; Cycostat; Chimcoccide | 25875-50-7 | Benchchem [benchchem.com]

- 9. Robenidine | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 10. Guanidine - Wikipedia [en.wikipedia.org]

- 11. Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. homelabvet.com [homelabvet.com]

- 13. Robenidine HCl 6.6%, 10% [wlsunshine.com]

- 14. In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interaction of guanidinium compounds and K+ channel modulators with imidazoline binding sites in rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Cyanophenylguanidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyanophenylguanidine moiety represents a versatile and privileged scaffold in modern medicinal chemistry. Its unique electronic and structural features have led to the development of compounds with a wide array of biological activities, most notably in the realm of antiviral and anticancer therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of cyanophenylguanidine compounds, with a focus on their evolution from simple organic building blocks to key components of life-saving therapeutics.

Early History and Discovery

The synthesis of guanidine derivatives dates back to the 19th century, with early methods focusing on the reaction of cyanamide with ammonium salts or amines. The preparation of aryl guanidines, including phenylguanidine, was described in the early 20th century[1]. These initial syntheses laid the groundwork for the future exploration of more complex guanidine-containing structures.

While the precise first synthesis of N-(4-cyanophenyl)guanidine is not definitively documented in readily available literature, its preparation follows established synthetic routes for aryl guanidines. A common and historically significant method for the synthesis of guanidines is the Pinner reaction , first described by Adolf Pinner in 1877, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which can then be converted to a guanidine[2][3]. Another classical approach involves the direct reaction of an amine hydrochloride with cyanamide[1].

It was the burgeoning field of medicinal chemistry in the mid to late 20th century that likely spurred the synthesis and investigation of substituted phenylguanidines, including the cyanophenyl variant. The initial interest in these compounds was likely driven by the desire to explore the structure-activity relationships of the guanidinium group, a common feature in biologically active natural products.

The Rise to Prominence: A Key Intermediate in HIV Therapy

The most significant milestone in the history of cyanophenylguanidine compounds is the discovery of their crucial role in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine . Rilpivirine, approved by the FDA in 2011, is a potent antiretroviral drug used in the treatment of HIV-1 infection[4]. N-(4-cyanophenyl)guanidine serves as a key building block for the pyrimidine ring system of rilpivirine.

The development of rilpivirine highlighted the importance of the cyanophenylguanidine scaffold in creating molecules with high specificity and potency against viral enzymes. This discovery has since fueled further research into other cyanophenylguanidine derivatives for various therapeutic applications.

Quantitative Data Summary

The biological activity of cyanophenylguanidine derivatives has been explored against various targets. The following tables summarize key quantitative data, primarily focusing on their anticancer and kinase inhibitory activities.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | A549 (Lung) | 21.53 | [5] |

| Derivative 4 | HL60 (Leukemia) | 8.09 | [5] |

| Derivative 4 | MCF-7 (Breast) | 3.26 | [5] |

| Derivative 4 | A549 (Lung) | 9.34 | [5] |

| Derivative 55 | MDA-MB-231 (Breast) | 9.0 | [6] |

| Derivative 56 | MDA-MB-231 (Breast) | 0.075 | [6] |

Table 1: Anticancer Activity of Selected Cyanophenylguanidine Derivatives

| Kinase Target | Inhibitor | IC50 (nM) | Reference |

| CDK2 | Derivative 1 | 117.6 | [5] |

| CDK1 | (R)-roscovitine (related purine derivative) | 2700 | [7] |

| CDK2 | (R)-roscovitine | 100 | [7] |

| CDK4 | Palbociclib (related pyridopyrimidine) | 11 | [7] |

| CDK6 | Palbociclib | 16 | [7] |

| BTK | Benzofuro[3,2-b]pyridin-2(1H)-one derivative 6f | 74 | [8] |

| PI3Kδ | Benzofuro[3,2-b]pyridin-2(1H)-one derivative 6f | 170 | [8] |

Table 2: Kinase Inhibitory Activity of Selected Compounds (including related scaffolds for context)

Experimental Protocols

Synthesis of N-(4-cyanophenyl)guanidine Nitrate

This protocol is adapted from early, established methods for the synthesis of aryl guanidines.

Materials:

-

4-Aminobenzonitrile

-

Concentrated Nitric Acid

-

Aqueous Cyanamide (50%)

-

Ethanol

-

Methyl-t-butyl ether

-

Water

-

Acetone

Procedure:

-

Dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol in a suitable reaction vessel.

-

Cool the reaction mixture to 10-15°C using an ice bath.

-

Slowly add 161 mL of concentrated nitric acid to the reaction mixture while maintaining the temperature below 20°C.

-

To this acidic solution, add 65.6 mL of a 50% aqueous solution of cyanamide.

-

Heat the reaction mixture to 65°C and maintain for 8 hours.

-

Cool the reaction mass to 0°C.

-

Add 500 mL of methyl-t-butyl ether at 0°C to precipitate the product.

-

Filter the resulting solid, wash with water and then with acetone.

-

Dry the solid to yield N-(4-cyanophenyl)guanidine nitrate[9].

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (NNRTI Evaluation)

This is a general protocol for a non-radioactive, colorimetric ELISA-based assay to determine the IC50 of a test compound against HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Test compound (e.g., a cyanophenylguanidine derivative) dissolved in DMSO

-

Reaction Buffer (containing template-primer, dNTPs with biotin- and digoxigenin-labeled nucleotides)

-

Streptavidin-coated 96-well plate

-

Anti-digoxigenin-HRP conjugate

-

HRP substrate (e.g., TMB or ABTS)

-

Stop solution

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

Add a fixed amount of HIV-1 RT to each well of the 96-well plate, except for the negative control wells.

-

Add the serially diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the reaction buffer containing the template-primer and labeled dNTPs.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.

-

Stop the reaction and transfer the reaction mixture to a streptavidin-coated plate. Incubate to allow the biotinylated DNA product to bind.

-

Wash the plate to remove unbound components.

-

Add the anti-digoxigenin-HRP conjugate and incubate to allow it to bind to the digoxigenin-labeled DNA.

-

Wash the plate again.

-

Add the HRP substrate and incubate until color develops.

-

Add the stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Signaling Pathways and Mechanisms of Action

The primary and most well-understood mechanism of action for a cyanophenylguanidine derivative is that of rilpivirine , which acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by Rilpivirine.

Rilpivirine binds to an allosteric, hydrophobic pocket on the p66 subunit of HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind[4][5]. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the conversion of viral RNA to DNA, a critical step in the viral replication cycle[5].

Beyond its antiviral activity, some cyanophenylguanidine derivatives have shown potential as anticancer agents by inhibiting various cyclin-dependent kinases (CDKs) . CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: General Mechanism of Cell Cycle Arrest by CDK-Inhibiting Cyanophenylguanidines.

The broader effects of cyanophenylguanidine compounds on other cellular signaling pathways are an active area of research. Given the structural similarities of some derivatives to known kinase inhibitors, it is plausible that they may modulate other kinase-driven pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt/mTOR and MAPK pathways[10][11]. However, specific data on these off-target effects for a wide range of cyanophenylguanidine analogs are still emerging. Rilpivirine itself has been associated with side effects such as rash, depression, and liver problems, which may be indicative of interactions with other cellular targets, although the precise mechanisms are not fully elucidated[2][4].

Experimental Workflows

The discovery and development of cyanophenylguanidine-based drugs follow a standard preclinical drug discovery workflow.

Caption: Preclinical Drug Discovery Workflow for Cyanophenylguanidine Derivatives.

Conclusion

The journey of cyanophenylguanidine compounds from their early synthetic origins to their central role in modern therapeutics exemplifies the power of medicinal chemistry in leveraging simple chemical scaffolds for significant therapeutic gain. Initially explored as part of broader investigations into guanidine chemistry, the cyanophenylguanidine core has proven to be a highly valuable pharmacophore, particularly in the development of the anti-HIV drug rilpivirine. Ongoing research continues to uncover the potential of these compounds in other therapeutic areas, such as oncology, by targeting key cellular signaling pathways. As our understanding of the structure-activity relationships and biological targets of cyanophenylguanidine derivatives expands, so too will the opportunities for the rational design of novel and improved therapies based on this remarkable chemical entity.

References

- 1. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]

- 2. drugs.com [drugs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advancements in Utilizing Natural Compounds for Modulating Autophagy in Liver Cancer: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 1-(4-Cyanophenyl)guanidine: A Technical Overview

For Immediate Release

Shanghai, China – December 24, 2025 – While not a therapeutic agent in its own right, 1-(4-Cyanophenyl)guanidine serves as a critical structural backbone in the synthesis of various biologically active compounds. This technical guide provides an in-depth analysis of the potential therapeutic avenues stemming from this versatile molecule, with a primary focus on its role as a key intermediate in drug development. This document is intended for researchers, scientists, and drug development professionals.

Core Application: A Cornerstone in Antiviral Drug Synthesis

The most prominent and well-documented application of this compound, also known by its synonym 4-Guanidinobenzonitrile, is its function as a crucial building block in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3] Specifically, it is a key precursor in the industrial production of Etravirine and Rilpivirine , two potent antiviral medications used in the treatment of HIV.[3]

The synthesis of Etravirine from this compound involves a multi-step chemical process. A general workflow for this synthesis is outlined below.

Caption: Generalized synthetic pathway of Etravirine from this compound.

The Broader Therapeutic Landscape of Guanidine-Containing Compounds

While direct therapeutic targets of this compound remain largely unexplored in publicly available literature, the broader class of guanidine derivatives exhibits a wide spectrum of biological activities.[4] This suggests that while this compound itself may be biologically inert or possess low potency, its core structure is a key pharmacophore.

The guanidinium group, a protonated form of guanidine, is a common feature in many biologically active molecules and can interact with various biological targets through hydrogen bonding and electrostatic interactions. This functional group is present in the amino acid arginine, highlighting its fundamental role in protein structure and function.

Potential therapeutic targets and activities associated with the broader class of guanidine compounds are summarized in the table below.

| Therapeutic Area | Potential Targets/Activities |

| Central Nervous System | Modulation of various CNS receptors and ion channels. |

| Anti-inflammatory | Inhibition of inflammatory mediators. |

| Cardiovascular | Inhibition of the Na+/H+ exchanger. |

| Metabolic Disorders | Antidiabetic properties. |

| Infectious Diseases | Antiviral, antibacterial, and antiprotozoal activities. |

| Oncology | Antitumor properties, often through interaction with DNA. |

The following diagram illustrates the diverse potential therapeutic applications of the guanidine scaffold.

Caption: Diverse therapeutic areas associated with the guanidine functional group.

Experimental Protocols: A Focus on Synthetic Methodologies

Objective: To synthesize a 4,6-dihydroxypyrimidine derivative via cyclization of this compound with a malonic ester.

Materials:

-

This compound

-

Alkyl malonic ester (e.g., diethyl malonate)

-

Strong base (e.g., sodium ethoxide)

-

Anhydrous solvent (e.g., ethanol)

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve the strong base in the anhydrous solvent within the reaction vessel under an inert atmosphere.

-

To this solution, add the alkyl malonic ester dropwise while stirring.

-

Subsequently, add this compound to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with an appropriate acid.

-

The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried.

-

Further purification of the product can be achieved by recrystallization.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 1-(4-Cyanophenyl)guanidine for Researchers and Drug Development Professionals

An Introduction to 1-(4-Cyanophenyl)guanidine: Properties and Significance

This compound is a solid organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably the non-nucleoside reverse transcriptase inhibitors (NNRTIs) Etravirine and Rilpivirine, which are used in the treatment of HIV-1.[1][2] Its chemical structure, featuring a guanidine group attached to a cyanophenyl moiety, imparts specific electronic and steric properties that are key to its reactivity and biological interactions.[2] This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory and drug development setting.

Physicochemical and Toxicological Data

A clear understanding of the physicochemical properties and toxicological profile of this compound is fundamental to its safe handling. The following tables summarize key quantitative data for easy reference and comparison.

| Physical and Chemical Properties | |

| CAS Number | 5637-42-3[3] |

| Molecular Formula | C₈H₈N₄[3] |

| Molecular Weight | 160.18 g/mol [3] |

| Appearance | White to orange to green powder or crystals[4] |

| Melting Point | 210.0 to 214.0 °C (decomposes)[4] |

| Solubility | Expected to be soluble in polar solvents[2] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C)[1] |

| Hazard Identification and Classification | |

| GHS Pictogram | Warning[5] |

| Hazard Statements | H302: Harmful if swallowed.[5] H312: Harmful in contact with skin.[5] H332: Harmful if inhaled.[5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] P302+P352: IF ON SKIN: Wash with plenty of water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P501: Dispose of contents/container to an approved waste disposal plant.[4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound, based on its use in the synthesis of pharmaceutical intermediates. These protocols are intended for trained professionals and should be carried out in a controlled laboratory environment with appropriate safety measures in place.

Synthesis of this compound Hydrochloride

This protocol outlines the synthesis of the hydrochloride salt of this compound, a common precursor in subsequent reactions.[7]

Materials:

-

4-Aminobenzonitrile hydrochloride

-

50% aqueous cyanamide solution

-

Diglyme

-

Water

Procedure:

-

Charge a clean, oven-dried round bottom flask with diglyme (250 mL), 4-aminobenzonitrile hydrochloride (85.0 g, 1.0 eq.), and a 50% aqueous solution of cyanamide (46.5 g, 2.0 eq.) at 25-30°C.[7]

-

Heat the reaction mixture to 75-80°C and maintain this temperature for 5 hours.[7]

-

Allow the mixture to cool to room temperature.[7]

-

Filter the resulting solid and wash it with water.[7]

-

Dry the solid under vacuum to yield this compound hydrochloride as a white solid.[7]

Synthesis of 4-(4,6-dihydroxypyrimidine-2-yl-amino)benzonitrile from this compound

This procedure details the cyclization reaction of this compound with diethyl malonate to form a dihydroxypyrimidine intermediate, a key step in the synthesis of Etravirine.[8]

Materials:

-

This compound

-

Diethyl malonate

-

Sodium

-

Ethanol

-

Water

Procedure:

-

Add diethyl malonate (30 gm) to this compound (30 gm) at room temperature in a suitable reaction vessel.[8]

-

Prepare a solution of sodium (17.2 gm) in ethanol (450 ml) and add it to the reaction mixture.[8]

-

Heat the contents to reflux and maintain for 12 hours.[8]

-

After the reaction is complete, distill off the solvent completely under vacuum.[8]

-

Add water (500 ml) to the residue, stir for 30 minutes, and then filter the mixture.[8]

-

Dry the collected solid to obtain 4-(4,6-dihydroxypyrimidine-2-yl-amino)benzonitrile.[8]

Potential Signaling Pathway and Experimental Workflow

While the specific biological signaling pathways of this compound are not extensively documented, compounds containing the guanidine moiety have been shown to act as inhibitors of voltage-gated potassium (Kv) channels.[9] This inhibition leads to an enhanced release of neurotransmitters, which is the basis for the therapeutic use of some guanidine-containing drugs.[9] The following diagrams illustrate a hypothetical signaling pathway based on this general mechanism and a typical experimental workflow for its synthesis and subsequent use.

Caption: Hypothetical signaling pathway of guanidine compounds as Kv channel inhibitors.

Caption: Experimental workflow for the synthesis and use of this compound.

Handling and Storage Precautions

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash before reuse.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Procedures:

-

In case of a spill, avoid creating dust. Carefully sweep up the material and place it in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

This technical guide provides essential information for the safe handling and use of this compound. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet (SDS) for this compound and adhere to all institutional safety guidelines.

References

- 1. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 5637-42-3: N-(4-Cyanophenyl)guanidine | CymitQuimica [cymitquimica.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. This compound | 5637-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | C8H8N4 | CID 17747914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Cyanophenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(4-Cyanophenyl)guanidine, a key intermediate in the preparation of various pharmacologically active compounds, including the non-nucleoside reverse transcriptase inhibitor Etravirine.[1][2] The protocol is based on the guanylation of 4-aminobenzonitrile.

Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol [1][3][4] |

| Appearance | Off-White to White Solid/Crystal Powder[1] |

| Melting Point | 220-222 °C (Solvent: Ethanol)[1] |

| CAS Number | 5637-42-3[2][3][4] |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-aminobenzonitrile.

Materials and Reagents

| Reagent | Formula | Molecular Weight | Quantity |

| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 g/mol | 100 g |

| Methanol | CH₃OH | 32.04 g/mol | 500 mL |

| Concentrated Nitric Acid | HNO₃ | 63.01 g/mol | 161 mL |

| 50% Aqueous Cyanamide | CH₂N₂ | 42.04 g/mol | 65.6 mL |

| Methyl-t-butyl ether (MTBE) | C₅H₁₂O | 88.15 g/mol | 500 mL |

| Water (for washing) | H₂O | 18.02 g/mol | As needed |

| Acetone (for washing) | C₃H₆O | 58.08 g/mol | As needed |

Equipment

-

Three-neck round-bottom flask (1 L)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Vacuum source

-

Drying oven

Procedure

-

Reaction Setup : In a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol.

-

Cooling : Cool the resulting solution to 10-15 °C using an ice bath.

-

Acid Addition : Slowly add 161 mL of concentrated nitric acid to the stirred solution while maintaining the temperature between 10-15 °C.

-

Cyanamide Addition : Subsequently, add 65.6 mL of a 50% aqueous cyanamide solution to the reaction mixture.

-

Reaction : Heat the reaction mixture to 65 °C and maintain this temperature for 8 hours.[1]

-

Precipitation : After 8 hours, cool the reaction mass to 0 °C in an ice bath.

-

Product Isolation : Add 500 mL of methyl-t-butyl ether to the cooled mixture to precipitate the product.

-

Filtration and Washing : Filter the resulting solid using a Büchner funnel. Wash the solid sequentially with water and then with acetone.[1]

-

Drying : Dry the collected solid in a vacuum oven to obtain this compound. The expected yield is approximately 30 g.[1]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle concentrated nitric acid with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methanol and methyl-t-butyl ether are flammable and should be handled away from ignition sources.

-

The product, N-(4-Cyanophenyl)guanidine, is harmful if swallowed, in contact with skin, or if inhaled.[1] Avoid breathing dust and ensure adequate ventilation. Wear protective gloves, clothing, and eye/face protection during handling.

References

Application Notes and Protocols: 1-(4-Cyanophenyl)guanidine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-(4-Cyanophenyl)guanidine as a strategic building block in the synthesis of medicinally relevant compounds. The content covers its application in the development of antiviral and anticancer agents, complete with experimental protocols, quantitative biological data, and diagrams of associated signaling pathways and workflows.

Introduction to this compound in Drug Discovery

This compound is a readily available and versatile chemical intermediate. Its structure, featuring a reactive guanidine group and a cyanophenyl moiety, makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds with significant biological activity. The guanidine group can participate in cyclization reactions to form key pharmacophores such as pyrimidines and biguanides, while the cyanophenyl group can be involved in further functionalization or contribute to the molecule's interaction with biological targets. This building block has found particular utility in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment and is a promising scaffold for the discovery of novel anticancer agents.

Application in the Synthesis of Antiviral Agents (HIV-1 Inhibitors)

This compound is a crucial precursor in the synthesis of second-generation NNRTIs, including Etravirine and Rilpivirine. These drugs are effective against wild-type and drug-resistant strains of HIV-1.

Synthesis of Rilpivirine Intermediate

A key intermediate in the synthesis of Rilpivirine, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, can be efficiently synthesized from this compound hydrochloride.

This protocol describes the cyclization of this compound with a malonate derivative to form the pyrimidine ring.

-

Materials:

-

This compound

-

Diethyl 2-(ethoxymethylene)malonate

-

N-Methyl-2-pyrrolidone (NMP)

-

Sodium Acetate (NaOAc)

-

Water

-

Acetic Acid (AcOH)

-

-

Procedure:

-

To a solution of this compound (1 equivalent) in NMP, add diethyl 2-(ethoxymethylene)malonate (1 equivalent) and sodium acetate (1 equivalent).

-

Heat the reaction mixture to 100 °C for 1 hour.

-

After cooling, add water and heat the mixture to 155-160 °C to hydrolyze the ester group.

-

Add acetic acid and continue heating at 130-150 °C to facilitate decarboxylation, yielding 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.

-

The product can be isolated by filtration upon cooling and purified by recrystallization.

-

-

Materials:

-

4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

Suspend 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1 equivalent) in phosphorus oxychloride (excess, serves as reagent and solvent).

-

Reflux the mixture for 20 minutes.

-

After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

-

The precipitated product, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, is collected by filtration, washed with water, and dried.

-

This synthetic workflow is a crucial step in the total synthesis of Rilpivirine.

Caption: Workflow for the synthesis of a key Rilpivirine intermediate.

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

Rilpivirine and Etravirine are NNRTIs that bind to an allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function, thereby preventing the conversion of viral RNA into DNA.

Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by NNRTIs.

Application in the Synthesis of Anticancer Agents

The pyrimidine and pyrazolopyrimidine scaffolds, readily accessible from this compound, are prevalent in a wide range of compounds with demonstrated anticancer activity. These compounds often exert their effects through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

General Synthesis of Bioactive Pyrazolopyrimidines

While direct synthesis from this compound is not explicitly detailed in all literature for anticancer compounds, a common synthetic strategy involves the reaction of a substituted hydrazine with a pyrimidine intermediate, which can be derived from guanidine precursors.

This generalized protocol outlines the synthesis of a pyrazolo[3,4-d]pyrimidine scaffold, which has been shown to possess anticancer properties.

-

Materials:

-

4-chloro-substituted pyrimidine (derivable from a guanidine precursor)

-

Substituted hydrazine

-

Ethanol or other suitable solvent

-

-

Procedure:

-

Dissolve the 4-chloro-substituted pyrimidine (1 equivalent) in a suitable solvent such as ethanol.

-

Add the substituted hydrazine (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Collect the solid by filtration, wash with cold solvent, and purify by recrystallization.

-

Caption: General synthetic route to pyrazolopyrimidine anticancer scaffolds.

Quantitative Data: Anticancer Activity of Pyrazolopyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. It is important to note that while these compounds share a core structure accessible from guanidine precursors, the original studies did not all explicitly confirm the use of this compound as the starting material for these specific analogs.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| VIIa | Leukemia (SR) | 0.326 | [1] |

| Non-Small Cell Lung Cancer (NCI-H522) | 0.451 | [1] | |

| Colon Cancer (HCT-116) | 0.528 | [1] | |

| CNS Cancer (SF-295) | 0.487 | [1] | |

| Melanoma (UACC-62) | 0.536 | [1] | |

| Ovarian Cancer (OVCAR-3) | 0.552 | [1] | |

| Renal Cancer (786-0) | 0.519 | [1] | |

| Prostate Cancer (PC-3) | 0.584 | [1] | |

| Breast Cancer (MCF7) | 0.621 | [1] | |

| 5 | HT1080 (Fibrosarcoma) | 96.25 | [2] |

| Hela (Cervical Cancer) | 74.8 | [2] | |

| Caco-2 (Colorectal Adenocarcinoma) | 76.92 | [2] | |

| A549 (Lung Carcinoma) | 148 | [2] | |

| 7 | HT1080 (Fibrosarcoma) | 17.50 | [2] |

| Hela (Cervical Cancer) | 68.75 | [2] | |

| Caco-2 (Colorectal Adenocarcinoma) | 73.08 | [2] | |

| A549 (Lung Carcinoma) | 43.75 | [2] |

Potential Signaling Pathway Modulation in Cancer

Pyrimidine and pyrazolopyrimidine derivatives have been reported to inhibit various kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

Caption: General mechanism of kinase inhibition by pyrimidine-based anticancer agents.

Emerging Applications: Modulation of Bone Morphogenetic Protein (BMP) Signaling

Recent studies have suggested that certain pyrimidine derivatives can influence cellular signaling pathways involved in tissue regeneration, such as the Bone Morphogenetic Protein 2 (BMP2) pathway.

The BMP2/SMAD1 Signaling Pathway